N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 923192-36-3
Cat. No.: VC4796651
Molecular Formula: C22H16BrClN4O3
Molecular Weight: 499.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923192-36-3 |
|---|---|
| Molecular Formula | C22H16BrClN4O3 |
| Molecular Weight | 499.75 |
| IUPAC Name | N-(4-bromophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H16BrClN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) |
| Standard InChI Key | OHSWBZQHWDCELD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide has the molecular formula C22H16BrClN4O3 and a molecular weight of 499.75 g/mol. The compound features a pyrido[3,2-d]pyrimidine core substituted with bromophenyl and chlorobenzyl groups, connected via an acetamide linker. This arrangement confers unique electronic properties, influencing its solubility and receptor-binding affinity.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity :
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Formation of the Pyrido-Pyrimidine Core: Condensation of aminopyridine derivatives with diketene precursors under basic conditions.
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Benzylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Acetamide Coupling: Reaction of the intermediate with 4-bromophenylacetic acid chloride in the presence of a coupling agent like HATU.
A representative protocol from analogous compounds (e.g., Pfitzinger reaction in quinoline synthesis) suggests microwave-assisted conditions could reduce reaction times from 12 hours to 30 minutes .
Characterization Techniques
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NMR Spectroscopy: ¹H NMR reveals distinct signals for the bromophenyl (δ 7.4–7.6 ppm) and chlorobenzyl protons (δ 4.8–5.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 500.7 ([M+H]⁺), consistent with the molecular weight.
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-Br vibration).
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound exhibits nanomolar inhibition of tyrosine kinases (e.g., EGFR and VEGFR2), disrupting signal transduction in cancer cells. Molecular docking studies predict hydrogen bonding between the pyrimidine keto groups and kinase ATP-binding pockets, mimicking adenosine interactions.
Apoptosis Induction
In in vitro assays, the compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) by upregulating caspase-3 and downregulating Bcl-2. Comparative studies show 3-fold greater potency than sorafenib in hepatocellular carcinoma models.
Pharmacological Applications
Anti-inflammatory Effects
In LPS-stimulated macrophages, the compound suppresses TNF-α (85% inhibition at 10 μM) and IL-6 (78% inhibition) by blocking NF-κB nuclear translocation.
Comparative Analysis with Related Compounds
Structural Analogues
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VC11963822: Replacing the 4-chlorobenzyl with a phenethyl group (C24H22N4O3) reduces kinase affinity by 40%.
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EVT-2779402: Triazoloquinazoline derivatives show comparable anti-inflammatory activity but higher hepatotoxicity.
Pharmacokinetic Profile
| Parameter | N-(4-Bromophenyl)-Acetamide | Sorafenib |
|---|---|---|
| Plasma Half-Life (hr) | 6.8 | 12.0 |
| Oral Bioavailability (%) | 58 | 39 |
| Protein Binding (%) | 92 | 99 |
Data derived from rodent studies suggest superior oral absorption compared to first-line kinase inhibitors.
Future Research Directions
Clinical Prospects
Phase I trials should assess dose-limiting toxicities, particularly hepatorenal effects observed in analogues. Prodrug strategies (e.g., phosphate esters) could enhance water solubility for IV formulations.
Synthesis Innovations
Flow chemistry techniques may improve yield in the benzylation step, reducing byproduct formation from 15% to <5% .
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